MM-401

MLL1 KMT2A selectivity

Quantitative MLL1 inhibition studies require selective chemical probes. Generic WDR5-MLL1 inhibitors risk off-target MLL2 activity and confounded transcriptomic data. MM-401 provides validated on-target pharmacology with demonstrated genetic knockout correlation. - Binds WDR5 with Ki <1 nM; IC50 = 0.9 nM for MLL1-WDR5 disruption - 700-fold improvement over wild-type WIN peptide; 3-fold over MM-101 - Selective MLL1 ablation; no significant MLL2 suppression verified - Validated positive control for ALPHAScreen, TR-FRET, SPR, ITC assays

Molecular Formula C29H46N8O5
Molecular Weight 586.7 g/mol
Cat. No. B15579410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-401
Molecular FormulaC29H46N8O5
Molecular Weight586.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20-,21-,22+,29+/m0/s1
InChIKeySILRGLDFBXVGOQ-ZMROOPMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MM-401: Potent and Selective WDR5-MLL1 Inhibitor


MM-401 is a cyclic peptidomimetic inhibitor that selectively blocks the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) and its essential core complex component WDR5, thereby inhibiting MLL1 histone H3K4 methyltransferase activity [1]. Unlike pan-methyltransferase inhibitors or alternative MLL-pathway targeting agents, MM-401 does not affect other MLL family members (MLL2-4) or a broad panel of unrelated histone methyltransferases, establishing it as a uniquely specific chemical probe for MLL1-dependent transcriptional regulation in both leukemic and pluripotent stem cell contexts [1].

Workflow
MLL1-WDR5 protein-protein interaction inhibition studies
Selection
Reported MLL1-selective peptidomimetic tool compound
Context
MLL-fusion pathway research and H3K4 methylation endpoint studies

Why MM-401 Cannot Be Substituted by Generic Inhibitors


MM-401 occupies a unique targeting node within the MLL1 pathway that fundamentally differs from alternative inhibitors, rendering generic substitution scientifically invalid. While menin-MLL interaction inhibitors (e.g., MI-2-2, MI-503) block the interaction between menin and the N-terminal fragment of MLL fusion proteins, they do not selectively inhibit wild-type MLL1 methyltransferase activity and have distinct off-target profiles [1]. Similarly, direct MLL1-WDR5 inhibitors such as MM-102 exhibit reduced selectivity against non-leukemic cells and lack the enantiomer control validation (MM-NC-401) that establishes on-target specificity for MM-401 [2]. Pan-methyltransferase inhibitors (e.g., EPZ-5676 for DOT1L) target entirely different epigenetic marks and cannot recapitulate the MLL1-specific H3K4 methylation blockade required for the distinct cellular outcomes observed with MM-401 in leukemia differentiation and pluripotency reprogramming assays [1].

Selectivity profile
MLL-family selectivity may differ; generic WDR5-MLL1 inhibitors may also suppress MLL2 activity, confounding MLL1-specific pathway interpretation.
Potency context
Binding affinity and core-complex inhibitory potency vary substantially across peptidomimetics; assay-response context may not transfer directly across inhibitor scaffolds.
Target attribution
Enantiomer control verification is essential; structural analogs lacking stereochemical validation may yield ambiguous WDR5 engagement and cellular readout interpretation.

MM-401 Quantitative Evidence vs. Key Comparators


Binding Potency Comparison: MM-401 vs. MM-101 and WIN Peptide

MM-401 is the only MLL1-WDR5 interaction inhibitor with published validation showing complete lack of inhibition against other MLL family histone methyltransferases (MLL2-4 and hSET1) despite conservation of the WIN motif across these family members [1]. In in vitro histone methyltransferase (HMT) assays, MM-401 at concentrations up to 500 µM showed no inhibition of MLL2, MLL3, MLL4, or hSET1 complexes, nor did it inhibit non-MLL family HMTs including SET7/9, EZH2, G9a, Suv39h1, MMSET, or DOT1L [1]. This selectivity is mechanistically underpinned by the finding that WDR5 is uniquely required for MLL1 complex integrity and full HMT activity, whereas WDR5 is dispensable for MLL2-4 and hSET1 complex assembly and enzymatic function [1]. In contrast, compounds such as MM-102 have not been evaluated for selectivity against the full MLL family panel in published studies, and pan-methyltransferase inhibitors inherently lack this MLL1-exclusive profile.

WDR5-MLL1 binding potency
Head-to-head
MM-401 IC50 0.9 nM vs. MM-101 2.9 nM vs. WIN peptide 750 nM
Reported 3-fold and 700-fold binding potency differences; supports WDR5-MLL1 target-engagement assay context.
Scintillation counter assay; data to verify across independent labs.
MLL1 KMT2A selectivity MLL2 MLL3 MLL4 WDR5 histone methyltransferase epigenetics

MLL1 Core Complex Methyltransferase Inhibition Comparison

MM-401 demonstrates a clear differential growth inhibitory profile between MLL-fusion driven leukemia cells and normal hematopoietic cells. In primary bone marrow progenitor cells (BMPCs) transduced with MLL-AF9, MM-401 exhibited a half-maximum growth inhibition (GI50) value of approximately 10 µM [1]. In contrast, MM-401 did not affect proliferation of normal primary BMPCs in liquid culture at concentrations up to 160 µM, nor did it alter colony formation of normal BMPCs [1]. This represents at least a 16-fold differential sensitivity window. Furthermore, MM-401 effectively inhibited growth of MLL-ENL and MLL-AF1 leukemia cells while showing no effect on leukemia cells overexpressing exogenous Hoxa9 and Meis1 (downstream effectors that bypass MLL1 dependence) [1]. This profile is superior to alternative MLL-pathway inhibitors; for instance, MM-102 exhibits a GI50 of 25 µM against MV4;11 (MLL-AF4) cells and 84 µM against BCR-ABL-dependent K562 cells—a differential of only ~3.4-fold [2].

MLL1 core complex inhibition
Cross-study
MM-401 IC50 0.32 µM vs. MM-102 2.4 nM vs. MM-589 0.9 nM
Reported core-complex enzymatic inhibition context; selectivity profile may inform isoform-specific assay interpretation.
Fully reconstituted in vitro HMT assay; source review recommended.
MLL-AF9 leukemia selective toxicity bone marrow therapeutic window GI50 MLL-rearranged

MLL Family Selectivity vs. Other HMTs

MM-401 was rationally designed and optimized from the linear peptidomimetic precursor MM-101, achieving substantial improvements in binding potency. In competitive fluorescence polarization assays, MM-401 disrupted the WDR5-MLL1 interaction with an IC50 of 0.9 nM [1]. This represents over a 3-fold improvement in potency relative to MM-101 (IC50 = 2.9 nM) and a 700-fold improvement relative to the native WDR5-interacting motif (WIN) peptide from MLL1 (IC50 = 750 nM) [1]. The high binding affinity was independently confirmed by label-free BioLayer Interferometry (BLI/OctetRED), which measured a Ki of less than 1 nM [1]. Co-crystal structure analysis at 2.1 Å resolution confirmed the specific molecular interactions driving this enhanced affinity, including cation-π stacking interactions between the Arg guanidinium moiety and aromatic rings from WDR5 residues F133 and F263 [1]. The enantiomer control MM-NC-401 showed no detectable binding to WDR5 (IC50 > 100 µM, Ki > 10 µM), providing a validated negative control for on-target specificity verification [1].

MLL-family selectivity
Class-level
Reported specific MLL1 inhibition; enantiomer control MM-NC-401 showed no activity.
Supports MLL1 pathway-response interpretation; MLL-family selectivity context may require independent verification.
Qualitative selectivity evidence; quantitative off-family profiling data limited.
WDR5 binding affinity IC50 protein-protein interaction MM-101 WIN motif fluorescence polarization

MLL-AF9 Leukemia Cell Growth Inhibition and Selectivity

MM-401 is uniquely validated for inducing highly efficient and synchronized reprogramming of primed epiblast stem cells (EpiSCs) to naïve pluripotency. Treatment of mouse EpiSCs with MM-401 resulted in over 50% of cells exhibiting features of naïve embryonic stem cells (ESCs) within three days [1]. This efficiency substantially exceeds that of conventional reprogramming approaches: spontaneous EpiSC reversion is extremely inefficient, and 2i (MEK/GSK3 inhibitor cocktail) treatment yields significantly lower conversion rates and requires longer treatment durations [1]. Reverted ESCs (rESCs) generated by MM-401 treatment reactivate silenced X chromosomes and contribute to embryos following blastocyst injection, generating germline-competent chimeras—functional validation that reprogrammed cells achieve authentic naïve pluripotency [1]. Importantly, this reprogramming activity is specific to MLL1 inhibition; it has not been demonstrated for menin-MLL inhibitors (e.g., MI-2-2, MI-503) or alternative WDR5-MLL1 inhibitors (e.g., MM-102) in published studies.

Cell growth inhibition
Reported
10–40 µM MM-401 (48 h): concentration-dependent MLL-AF9 cell growth inhibition; G1/S arrest and Hoxa9/Hoxa10 suppression observed.
Supports cell-model endpoint review; functional selectivity requires enantiomer control and alternative oncogene model confirmation.
Murine MLL-AF9 vs. Hoxa9/Meis1 control cells; model-specific response.
epiblast stem cells EpiSC reprogramming naïve pluripotency embryonic stem cells ESC pluripotency

Transcriptomic Fidelity to MLL1 Deletion

MM-401 treatment induces gene expression changes that are highly correlated with those observed upon genetic deletion of MLL1. RNA-sequencing analysis of MLL-AF9 leukemia cells revealed that the genome-wide transcription profile after MM-401 treatment strongly correlated with the profile after MLL1 deletion (Pearson correlation coefficient = 0.73, p < 10⁻¹⁶) [1]. Gene set enrichment analysis (GSEA) also documented significant overlap between the two transcriptomes [1]. Among approximately 8,000 genes sequenced in each comparison group, 564 genes showed altered expression upon MM-401 treatment and 777 genes after MLL1 deletion, with approximately 60% of altered genes being downregulated in both conditions—consistent with MLL1's role as a transcriptional activator [1]. Additionally, MM-401 treatment did not affect H3K4 methylation at MLL1-independent gene loci in cells, further confirming target specificity at the chromatin level [1]. This degree of transcriptome-level target engagement validation is not available in the published literature for alternative WDR5-MLL1 inhibitors (e.g., MM-102) or menin-MLL inhibitors (e.g., MI-2-2).

Transcriptomic fidelity
Data to verify
Reported high similarity to MLL1 deletion transcriptome; Hoxa9/Hoxa10 reduction; no global histone modification changes.
Supports MLL1 pathway-response interpretation; chemical probe transcriptomic fidelity should be verified per experimental system.
Single cell-line context; quantitative fold-change values not specified.
transcriptome RNA-seq MLL1 deletion target engagement gene expression Pearson correlation

Pharmacokinetic and In Vivo Data Gaps

MM-401 induces specific cellular outcomes in MLL-fusion leukemia cells that are not observed in leukemia cells driven by downstream effectors. In murine MLL-AF9 leukemia cells, MM-401 treatment induced prominent G1/S cell cycle arrest in a concentration-dependent manner and triggered apoptosis and enhanced myeloid differentiation [1]. In contrast, Hoxa9/Meis1 leukemia cells—which overexpress the downstream transcriptional targets of MLL1 and therefore bypass the requirement for MLL1 activity—showed no changes in cell cycle index and no induction of apoptosis or differentiation upon MM-401 treatment [1]. This differential response provides functional validation that MM-401 acts specifically through MLL1 inhibition rather than through general cytotoxic mechanisms. The enantiomer control MM-NC-401 showed no effects in either cell type [1]. This level of pathway-specific functional validation with a matched genetic/epigenetic bypass control (Hoxa9/Meis1) distinguishes MM-401 from alternative MLL-pathway inhibitors that lack such rigorous target-dependency controls in published studies.

In vivo ADME data
Data gap
No peer-reviewed pharmacokinetic or oral bioavailability data identified for MM-401.
PK and exposure-model context is lacking; researchers requiring defined in vivo exposure should review alternative compounds with documented ADME profiles.
Cyclic peptidomimetic scaffold; PK extrapolation from small-molecule inhibitors not appropriate.
cell cycle apoptosis myeloid differentiation MLL-AF9 Hoxa9 Meis1 leukemia

Recommended Application Scenarios for MM-401


Target Validation in MLL-Fusion Leukemia Models

For laboratories investigating MLL-AF9, MLL-ENL, MLL-AF4, or MLL-AF1 fusion-driven leukemias, MM-401 provides a validated chemical probe that exclusively inhibits MLL1 H3K4 methyltransferase activity without affecting other MLL family members (MLL2-4) or non-MLL histone methyltransferases [1]. The availability of the enantiomer control MM-NC-401 enables rigorous discrimination between on-target pharmacological effects and potential off-target cytotoxicity. MM-401 induces G1/S cell cycle arrest, apoptosis, and myeloid differentiation in MLL-fusion leukemia cells while sparing normal bone marrow progenitor cells at concentrations up to 160 µM (GI50 ~10 µM for MLL-AF9 cells), establishing a >16-fold therapeutic window [1]. This combination of exclusive MLL1 selectivity, validated enantiomer control, and differential toxicity makes MM-401 the optimal choice for target validation studies in MLL-rearranged leukemia where off-target confounding must be minimized.

Selectivity Profiling Across the MLL HMT Family

For stem cell laboratories seeking to generate naïve pluripotent stem cells from primed epiblast stem cells (EpiSCs), MM-401 is the only MLL1 inhibitor with demonstrated reprogramming activity. Treatment with MM-401 achieves >50% reprogramming efficiency within three days—substantially exceeding the efficiency of spontaneous reversion or 2i (MEK/GSK3 inhibitor) treatment [2]. Reverted ESCs generated by MM-401 reactivate silenced X chromosomes and produce germline-competent chimeras upon blastocyst injection, confirming acquisition of authentic naïve pluripotency [2]. Alternative MLL-pathway inhibitors (menin-MLL inhibitors such as MI-2-2 or other WDR5-MLL1 inhibitors such as MM-102) have no published reprogramming activity and would require additional optimization for this application. MM-401 enables a chemically defined, single-agent reprogramming protocol that simplifies experimental workflows and improves reproducibility.

Chemical Reprogramming and Pluripotency Studies

For researchers requiring rigorous validation of MLL1 target engagement at the transcriptome level, MM-401 is the only MLL1-WDR5 inhibitor with published RNA-sequencing data demonstrating high correlation (Pearson r = 0.73, p < 10⁻¹⁶) with genetic MLL1 deletion [1]. This genome-wide correlation, combined with validation that MM-401 does not affect H3K4 methylation at MLL1-independent gene loci, enables confident attribution of observed transcriptional changes to MLL1 inhibition rather than to off-target effects [1]. The availability of the matched enantiomer control MM-NC-401 further strengthens experimental design by providing a chemically similar but functionally inert comparator. This application scenario is particularly valuable for chromatin biology and epigenetics laboratories conducting ChIP-seq, RNA-seq, or other genome-wide analyses where target engagement specificity is paramount for data interpretation.

QC and Reference Standard for WDR5-MLL1 PPI Assays

For structural biology and chemical biology laboratories investigating WDR5-MLL1 protein-protein interactions, MM-401 offers a co-crystal structure-validated probe with sub-nanomolar binding affinity (IC50 = 0.9 nM, Ki < 1 nM) [1]. The 2.1 Å co-crystal structure of MM-401 bound to WDR5 is publicly available, providing atomic-level detail of the cation-π stacking interactions between the Arg guanidinium moiety and WDR5 residues F133 and F263 that drive high-affinity binding [1]. This structural information enables rational modification of the peptidomimetic scaffold for structure-activity relationship (SAR) studies. The availability of MM-NC-401, the enantiomer with identical physicochemical properties but no detectable WDR5 binding (IC50 > 100 µM), provides an ideal control for biophysical binding assays including fluorescence polarization, BLI/OctetRED, and surface plasmon resonance (SPR) [1]. Alternative WDR5-MLL1 inhibitors such as MM-102 lack the combination of co-crystal structural data and a structurally matched enantiomer control in published literature.

Application
Selection Property
Validation Focus
MLL-fusion leukemia model studies
MLL1-selective WDR5 binding profile
Transcriptomic fidelity to MLL1 deletion and cell-model endpoint review
MLL HMT family selectivity profiling
Reported MLL1-specific inhibition vs. MLL2-active analogs
Off-family methyltransferase panel benchmarking
Epigenetic state manipulation research
MLL1 H3K4 methyltransferase activity blockade
Pluripotency and differentiation endpoint monitoring
WDR5-MLL1 PPI assay development
High-affinity WDR5 binding and well-characterized inhibition
Assay dynamic range and Z'-factor validation context

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